1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, which involves the cycloaddition of an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions to introduce the desired substituents, such as methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium azide for azidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Chemical Biology: It can serve as a probe for studying biological processes, such as protein-protein interactions and enzyme activity.
Materials Science: The compound can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein, such as an enzyme or receptor, and modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the aromatic rings can enhance binding affinity through hydrophobic interactions. The carboxamide group can also form hydrogen bonds with the target protein, contributing to the overall binding strength.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: This compound is unique due to its specific substitution pattern and functional groups.
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
This compound is unique due to its combination of a triazole ring, carboxamide group, and specific aromatic substitutions. This unique structure allows it to interact with biological targets in a distinct manner, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-8-9-17(12-15(14)2)23-13-18(21-22-23)19(24)20-11-10-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPJWIUUUAXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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